molecular formula C17H26N2O2 B5627805 [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(2-propoxyphenyl)methanone

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(2-propoxyphenyl)methanone

Cat. No.: B5627805
M. Wt: 290.4 g/mol
InChI Key: ILKCLNRHOYTYNT-ZFWWWQNUSA-N
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Description

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(2-propoxyphenyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with an amino group and a propyl chain, along with a methanone group attached to a propoxyphenyl moiety. Its intricate structure allows for diverse chemical reactivity and potential utility in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(2-propoxyphenyl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the amino and propyl substituents. The final step involves the coupling of the pyrrolidine derivative with the 2-propoxyphenylmethanone precursor under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Advanced purification techniques, including chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(2-propoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Scientific Research Applications

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(2-propoxyphenyl)methanone has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Evaluated for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural features.

Mechanism of Action

The mechanism by which [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(2-propoxyphenyl)methanone exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • [(3R,4S)-3-amino-4-methylpyrrolidin-1-yl]-(2-methoxyphenyl)methanone
  • [(3R,4S)-3-amino-4-ethylpyrrolidin-1-yl]-(2-ethoxyphenyl)methanone

Uniqueness

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(2-propoxyphenyl)methanone stands out due to its specific propyl and propoxy substituents, which confer unique chemical reactivity and potential biological activity. These structural differences can lead to variations in pharmacokinetics, binding affinity, and overall efficacy compared to similar compounds.

Properties

IUPAC Name

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(2-propoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-3-7-13-11-19(12-15(13)18)17(20)14-8-5-6-9-16(14)21-10-4-2/h5-6,8-9,13,15H,3-4,7,10-12,18H2,1-2H3/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKCLNRHOYTYNT-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N)C(=O)C2=CC=CC=C2OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC=CC=C2OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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